Temiverine hydrochloride
Overview
Description
Temiverine hydrochloride is a synthetic compound known for its anticholinergic properties. It was initially developed by Nippon Shinyaku Co., Ltd. for the treatment of overactive bladder. The compound functions as a muscarinic acetylcholine receptor M3 antagonist and a voltage-gated calcium channel blocker .
Preparation Methods
Synthetic Routes and Reaction Conditions
Temiverine hydrochloride is synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives and subsequent reactions with various amines. The key steps include:
Esterification: Benzoic acid derivatives are esterified using alcohols in the presence of acid catalysts.
Amidation: The esterified product is then reacted with amines under controlled conditions to form the desired amide.
Hydrochloride Formation: The final step involves the conversion of the amide to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of benzoic acid derivatives are esterified in industrial reactors.
Continuous Amidation: The esterified product is continuously fed into reactors containing amines to form the amide.
Hydrochloride Conversion: The amide is then converted to its hydrochloride salt using hydrochloric acid in large-scale reactors
Chemical Reactions Analysis
Types of Reactions
Temiverine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions
Major Products
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups
Scientific Research Applications
Temiverine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Studied for its effects on muscarinic acetylcholine receptors and voltage-gated calcium channels.
Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other urogenital diseases.
Industry: Utilized in the development of new anticholinergic agents and calcium channel blockers .
Mechanism of Action
Temiverine hydrochloride exerts its effects by antagonizing muscarinic acetylcholine receptor M3 and blocking voltage-gated calcium channels. This dual action leads to the relaxation of smooth muscle in the bladder, thereby reducing symptoms of overactive bladder. The compound’s molecular targets include the muscarinic acetylcholine receptor M3 and voltage-gated calcium channels, which are involved in the regulation of muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic acetylcholine receptor antagonist.
Oxybutynin: An anticholinergic agent used to treat overactive bladder.
Propiverine: Demonstrates both anticholinergic and calcium-modulating properties.
Uniqueness
Temiverine hydrochloride is unique due to its dual action as both a muscarinic acetylcholine receptor M3 antagonist and a voltage-gated calcium channel blocker. This dual mechanism provides a more comprehensive approach to treating overactive bladder compared to other similar compounds .
Properties
IUPAC Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLFZVNMLALLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926528 | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129927-33-9 | |
Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129927-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temiverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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